Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate
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Overview
Description
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure includes the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Organic solvents like ethanol, toluene, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.
Properties
CAS No. |
2006277-05-8 |
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Molecular Formula |
C13H9F3N2O3 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)10-6-7-17-11(18-10)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 |
InChI Key |
SDJZACFSBZHDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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